

Commercial Availability and Applications of 2-Piperidineethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Piperidineethanol*

Cat. No.: *B017955*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidineethanol, also known as 2-(2-hydroxyethyl)piperidine, is a versatile heterocyclic building block with significant applications in pharmaceutical synthesis and industrial processes. Its structure, featuring a piperidine ring and a primary alcohol functional group, allows for a wide range of chemical modifications, making it a valuable intermediate in the development of complex molecules and materials. This technical guide provides an in-depth overview of the commercial availability of **2-Piperidineethanol**, its key physicochemical properties, and detailed insights into its applications, including experimental methodologies.

Commercial Availability and Suppliers

2-Piperidineethanol is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk-scale requirements. Purity levels and available quantities vary by supplier, with typical purities ranging from 90% for technical grades to over 98% for synthesis-grade material. Researchers should consult the suppliers' certificates of analysis for detailed impurity profiles.

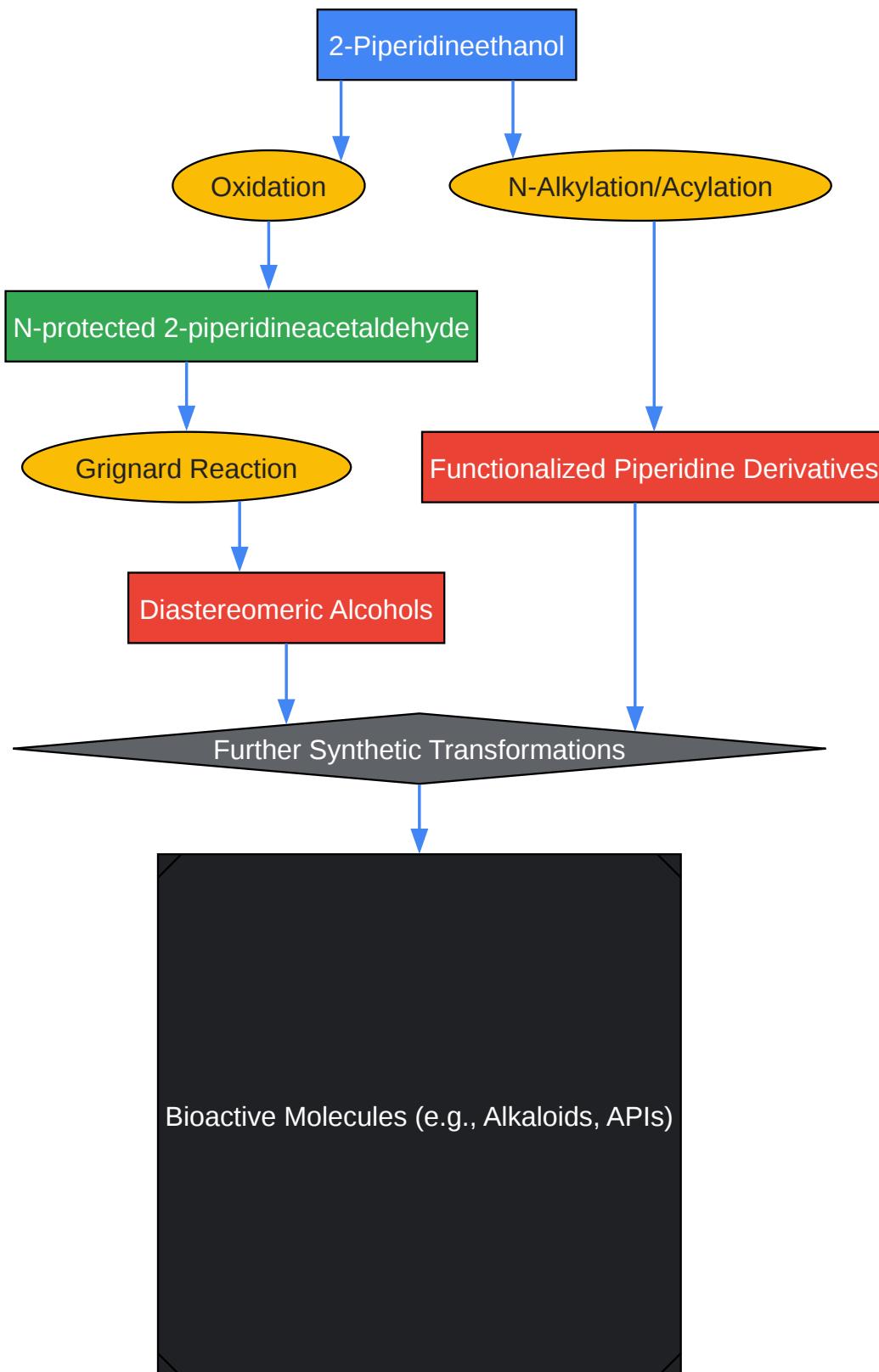
Below is a summary of prominent suppliers of **2-Piperidineethanol**:

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich (Merck)	Technical grade, 90% ^{[1][2][3]}	1484-84-0 ^{[1][2]} [3]	C7H15NO ^{[1][2]} [3]	129.20 ^{[1][2][3]}
TCI (Tokyo Chemical Industry)	>96.0% (GC) ^[4]	1484-84-0 ^[4]	C7H15NO ^[4]	129.20
Alfa Aesar (Thermo Fisher Scientific)	97%	1484-84-0	C7H15NO	129.20
Jubilant Ingrevia	> 98.0 % ^[5]	1484-84-0 ^[5]	C7H15NO ^[5]	129.20
Chem-Impex	≥ 96% (GC) ^[6]	1484-84-0 ^[6]	C7H15NO ^[6]	129.20 ^[6]
Ambeed, Inc.	-	1484-84-0	C7H15NO	129.20
BOC Sciences	-	1484-84-0	C7H15NO	129.20

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **2-Piperidineethanol** is crucial for its effective use in experimental design.

Property	Value	Reference
Appearance	Off-white to yellow solid or colorless to light orange liquid[4][5][6][7]	[4][5][6][7]
Melting Point	38-43 °C[7]	[7]
Boiling Point	234 °C at 760 mmHg[7]	[7]
Density	1.010 g/cm³[7]	[7]
Flash Point	102 °C (215.6 °F)[7]	[7]
Water Solubility	Soluble[5][8]	[5][8]
logP (Octanol/Water Partition Coefficient)	0.511	[9]
pKa	15.15 ± 0.10 (Predicted)	[5]


Applications in Drug Discovery and Organic Synthesis

2-Piperidinethanol serves as a critical starting material and intermediate in the synthesis of a diverse array of biologically active compounds. The piperidine moiety is a prevalent scaffold in many approved drugs, valued for its ability to introduce favorable pharmacokinetic properties.

Role as a Synthetic Building Block

The hydroxyl group of **2-Piperidinethanol** can be readily oxidized to the corresponding aldehyde, a key intermediate for extending the carbon chain and introducing further complexity. The secondary amine of the piperidine ring is also a versatile site for functionalization, such as N-acylation or N-alkylation.

A general synthetic workflow illustrating the utility of **2-Piperidinethanol** is presented below:

[Click to download full resolution via product page](#)

Synthetic utility of 2-Piperidinethanol.

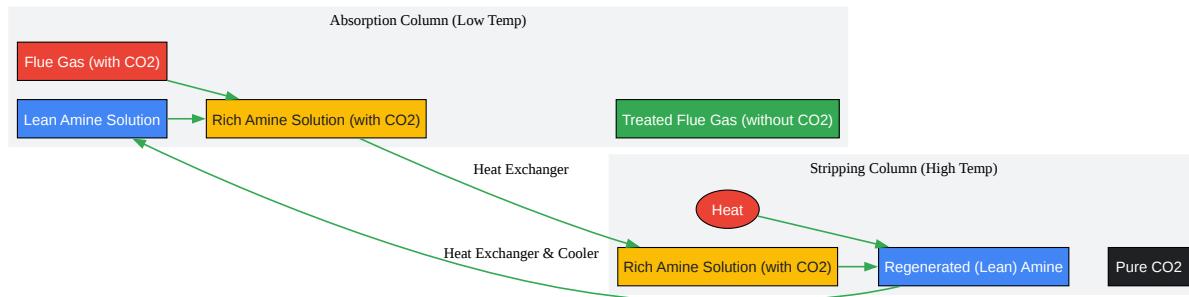
Experimental Protocol: Synthesis of a Disubstituted Piperidine Derivative

The following is a representative protocol for the N-benzylation and subsequent etherification of **2-Piperidineethanol**, illustrating a common synthetic sequence.

Step 1: N-Benzylation of **2-Piperidineethanol**

- Materials: **2-Piperidineethanol** (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (K_2CO_3) (2.0 eq), Acetonitrile (anhydrous).
- Procedure:
 - To a solution of **2-Piperidineethanol** in anhydrous acetonitrile, add potassium carbonate.
 - Stir the suspension at room temperature for 15 minutes.
 - Add benzyl bromide dropwise to the reaction mixture.
 - Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.
 - Cool the reaction to room temperature and filter off the inorganic salts.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield **N-benzyl-2-piperidineethanol**.

Step 2: O-Alkylation (Williamson Ether Synthesis)


- Materials: **N-benzyl-2-piperidineethanol** (1.0 eq), Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil), Alkyl halide (e.g., ethyl iodide) (1.2 eq), Tetrahydrofuran (THF) (anhydrous).
- Procedure:
 - Suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

- Cool the suspension to 0 °C.
- Add a solution of N-benzyl-2-piperidineethanol in anhydrous THF dropwise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction back to 0 °C and add the alkyl halide dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Carefully quench the reaction by the slow addition of water at 0 °C.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford the desired N-benzyl-2-(alkoxyethyl)piperidine.

Application in Carbon Capture Technology

Aqueous solutions of alkanolamines are widely used for the removal of acidic gases like carbon dioxide (CO₂) from industrial gas streams. **2-Piperidineethanol**, as a sterically hindered secondary amine, has been investigated for its potential in CO₂ capture due to its favorable reaction kinetics and capacity.

The process generally involves the absorption of CO₂ into the amine solution at a lower temperature, followed by the desorption (stripping) of the captured CO₂ at a higher temperature, allowing for the regeneration of the amine solvent.

[Click to download full resolution via product page](#)

CO₂ capture process using an amine solution.

Experimental Protocol: Evaluation of CO₂ Absorption Capacity

This protocol describes a laboratory-scale experiment to determine the CO₂ absorption capacity of an aqueous solution of **2-Piperidinethanol**.

- Materials and Equipment:
 - Aqueous solution of **2-Piperidinethanol** (e.g., 30 wt%).
 - Gas washing bottle or a similar bubbling reactor.
 - Mass flow controllers for CO₂ and a carrier gas (e.g., N₂).
 - A gas analyzer to measure the CO₂ concentration in the outlet gas stream.
 - A temperature-controlled water bath.

- A balance to determine the mass of the amine solution.
- Procedure:
 - Prepare a known mass of the **2-Piperidineethanol** aqueous solution and place it in the gas washing bottle.
 - Immerse the gas washing bottle in the temperature-controlled water bath set to the desired absorption temperature (e.g., 40 °C).
 - Sparge a gas mixture with a known CO₂ concentration (e.g., 15% CO₂ in N₂) through the amine solution at a constant flow rate.
 - Continuously monitor the CO₂ concentration in the gas stream exiting the reactor using the gas analyzer.
 - Continue the gas flow until the outlet CO₂ concentration equals the inlet concentration, indicating that the solution is saturated.
 - The total amount of CO₂ absorbed can be calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time.
 - The CO₂ loading is then expressed as moles of CO₂ absorbed per mole of amine.

Conclusion

2-Piperidineethanol is a commercially accessible and highly valuable chemical intermediate with significant potential in drug discovery and industrial applications. Its versatile structure allows for the synthesis of a wide range of complex molecules. A thorough understanding of its properties and the availability of robust experimental protocols are essential for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reddit - The heart of the internet [reddit.com]
- 2. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Part II: piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbino.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- To cite this document: BenchChem. [Commercial Availability and Applications of 2-Piperidinethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017955#commercial-availability-and-suppliers-of-2-piperidinethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com